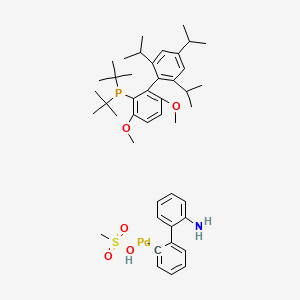

tBuBrettPhos Pd G3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

TBuBrettPhos Pd G3 is a third-generation (G3) Buchwald precatalyst . It can be used in cross-coupling reactions for the formation of C-C, C-N, C-O, C-F, C-CF3, and C-S bonds . It is air-, moisture-, and thermally-stable and is highly soluble in a wide range of common organic solvents .

Synthesis Analysis

TBuBrettPhos Pd G3 has been used as a precatalyst for the N-arylation of amino acid esters with aryl triflates under mild reaction conditions and minimal racemization of the amino acid ester . It may also be used to catalyze the conversion of aryl halides to phenols in the presence of benzaldoxime as a hydroxide surrogate .Molecular Structure Analysis

The empirical formula of tBuBrettPhos Pd G3 is C44H62NO5PPdS . Its molecular weight is 854.43 .Chemical Reactions Analysis

TBuBrettPhos Pd G3 has been used as a precatalyst for the N-arylation of amino acid esters with aryl triflates under mild reaction conditions and minimal racemization of the amino acid ester . It may also be used to catalyze the conversion of aryl halides to phenols in the presence of benzaldoxime as a hydroxide surrogate .Physical And Chemical Properties Analysis

TBuBrettPhos Pd G3 is a solid substance . It is air-, moisture-, and thermally-stable and is highly soluble in a wide range of common organic solvents . The melting point is 119-131°C .Applications De Recherche Scientifique

Buchwald-Hartwig Cross Coupling Reaction

tBuBrettPhos Pd G3: is extensively used as a precatalyst in the Buchwald-Hartwig cross-coupling reaction . This reaction is pivotal for forming carbon-nitrogen bonds, which are essential in pharmaceuticals, agrochemicals, and organic materials. The precatalyst’s stability and solubility in organic solvents make it an excellent choice for synthesizing complex molecules with minimal byproducts.

Heck Reaction

The Heck reaction is another area where tBuBrettPhos Pd G3 shows significant utility . It facilitates the formation of carbon-carbon bonds between aryl halides and alkenes, leading to the synthesis of styrenes, which are valuable in making polymers and fine chemicals.

Hiyama Coupling

In Hiyama coupling, tBuBrettPhos Pd G3 acts as a catalyst to join silicon-containing compounds with aryl or vinyl halides . This method is particularly useful for constructing carbon-silicon bonds, which are prevalent in semiconductors and various organosilicon compounds used in materials science.

Negishi Coupling

tBuBrettPhos Pd G3: is also employed in Negishi coupling reactions, which are instrumental in creating carbon-carbon bonds using organozinc reagents . This type of coupling is advantageous for its high tolerance of functional groups, allowing for the synthesis of complex organic compounds.

Sonogashira Coupling

This coupling reaction is crucial for forming carbon-carbon bonds between aryl halides and terminal alkynes, with tBuBrettPhos Pd G3 serving as a catalyst . The resulting alkyne-containing compounds have wide applications in pharmaceuticals and electronic materials.

Stille Coupling

tBuBrettPhos Pd G3: is utilized in Stille coupling to couple aryl halides with organotin reagents . This reaction is highly valued in organic synthesis due to its ability to form carbon-carbon bonds under mild conditions, which is essential for the construction of complex molecular architectures.

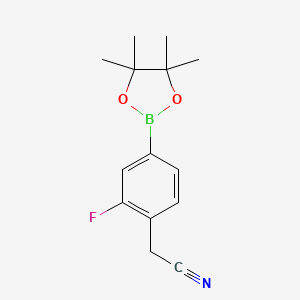

Suzuki-Miyaura Coupling

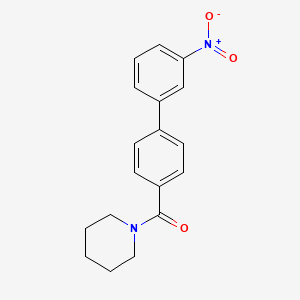

The Suzuki-Miyaura coupling is another prominent application of tBuBrettPhos Pd G3 , where it catalyzes the bond formation between aryl halides and boronic acids . This reaction is widely used in the synthesis of biaryls, which are core structures in many active pharmaceutical ingredients.

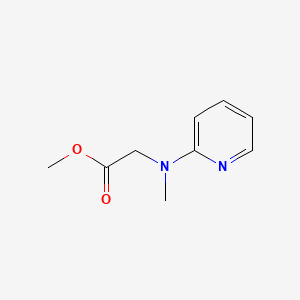

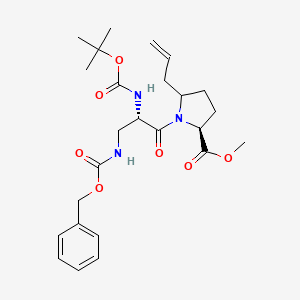

Arylation of Amino Acid Esters

tBuBrettPhos Pd G3: has been successfully applied in the N-arylation of amino acid esters with aryl triflates . This process is carried out under mild conditions and is known for minimal racemization, making it highly suitable for the synthesis of chiral compounds used in drug development.

Safety And Hazards

Direct contact or inhalation of large amounts of tBuBrettPhos Pd G3 may lead to symptoms of poisoning, such as difficulty breathing, chest tightness, nausea, vomiting, and headache . It may also cause irritation to the eyes, skin, and respiratory tract . After contact, the affected area should be immediately rinsed with clean water, and medical help should be sought .

Orientations Futures

Propriétés

IUPAC Name |

ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H49O2P.C12H10N.CH4O3S.Pd/c1-19(2)22-17-23(20(3)4)27(24(18-22)21(5)6)28-25(32-13)15-16-26(33-14)29(28)34(30(7,8)9)31(10,11)12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h15-21H,1-14H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLHIPFGYVFUGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H63NO5PPdS- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

855.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tBuBrettPhos Pd G3 | |

CAS RN |

1536473-72-9 |

Source

|

| Record name | (2'-Amino-2-biphenylyl)palladium(1+) methanesulfonate - bis(2-methyl-2-propanyl)(2',4',6'-triisopropyl-3,6-dimethoxy-2-biphenylyl)phosphine (1:1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What types of reactions is tBuBrettPhos Pd G3 known to catalyze effectively?

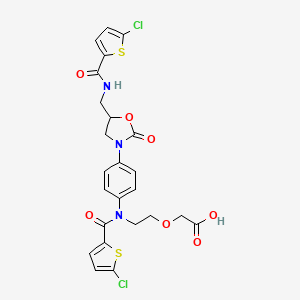

A1: tBuBrettPhos Pd G3 is a highly effective catalyst for forming carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds in organic molecules.

- C-O bond formation: The research demonstrates its efficiency in synthesizing fluorinated alkyl aryl ethers via the cross-coupling of (hetero)aryl bromides with fluorinated alcohols. [] This reaction is particularly useful for preparing compounds relevant to medicinal chemistry and materials science, as the incorporation of fluorine can significantly alter a molecule's properties.

- C-S bond formation: tBuBrettPhos Pd G3 demonstrates unique catalytic activity in facilitating the thioetherification of aryl halides with thioacetates. [] This method offers a mild and efficient route to thioarenes, which are important structural motifs in various pharmaceuticals and agrochemicals.

Q2: What makes tBuBrettPhos Pd G3 particularly suitable for these reactions compared to other catalysts?

A2: While a definitive answer would require further research, the provided studies highlight some key advantages:

- High selectivity: In both papers, tBuBrettPhos Pd G3 demonstrates a high degree of selectivity for the desired cross-coupling products, minimizing unwanted side reactions. [, ] This selectivity is crucial for achieving high yields and simplifying the purification process.

- Mild reaction conditions: The reactions catalyzed by tBuBrettPhos Pd G3 proceed efficiently under relatively mild conditions, often requiring lower temperatures and shorter reaction times compared to other methods. [, ] This mildness makes it a more sustainable and practical choice for synthesizing complex molecules, especially those containing sensitive functional groups.

- Broad substrate scope: The research suggests tBuBrettPhos Pd G3 exhibits good functional group tolerance and compatibility with a variety of (hetero)aryl bromides and thioacetates. [, ] This versatility broadens its applications in synthesizing diverse libraries of organic compounds for drug discovery and materials science.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride](/img/structure/B580579.png)

![4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B580587.png)

![(2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one](/img/structure/B580595.png)